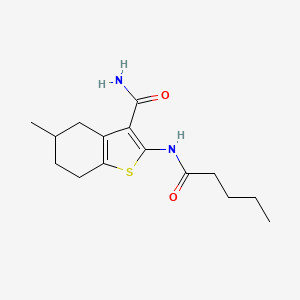

5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 2 with a pentanamido group (CH2CH2CH2CH2CONH-) and at position 5 with a methyl group. This substitution pattern distinguishes it from other derivatives by combining a hydrophobic alkyl chain (pentanamido) with a sterically compact methyl group, which may influence its pharmacokinetic properties and target binding .

Properties

IUPAC Name |

5-methyl-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-3-4-5-12(18)17-15-13(14(16)19)10-8-9(2)6-7-11(10)20-15/h9H,3-8H2,1-2H3,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVFVXQILJMPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Mechanism and Substituent Control

The reaction proceeds via enamine formation between the ketone and cyanoacetamide, followed by sulfur incorporation to cyclize into the thiophene ring. For 5-methyl substitution, 3-methylcyclohexanone is selected as the ketone precursor. The methyl group at the 3-position of cyclohexanone directs regioselective ring closure, ensuring the methyl group occupies the 5-position in the final tetrahydrobenzothiophene structure. Typical reaction conditions include refluxing in ethanol with morpholine as a base, yielding 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ~70–85% yield after recrystallization.

Alternative Cyclization Approaches

While the Gewald reaction dominates literature reports, Friedel-Crafts alkylation and Paal-Knorr syntheses have been explored for analogous systems. However, these methods suffer from lower regioselectivity and require pre-functionalized intermediates, making them less practical for large-scale synthesis.

Introduction of the Pentanamido Group

The 2-amino group of the tetrahydrobenzothiophene core undergoes acylation to install the pentanamido moiety. This step is critical for modulating the compound’s pharmacological properties, as evidenced by its role in angiotensin-II receptor antagonists.

Acyl Chloride-Mediated Amidation

Pentanoyl chloride reacts with the primary amine under Schotten-Baumann conditions. In a representative procedure, the amine (1 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of pentanoyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the pentanamido derivative after aqueous workup and column chromatography (82–90% yield).

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 25°C | 90 |

| THF | Pyridine | 0°C → 25°C | 78 |

| DMF | DMAP | 40°C | 65 |

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like EDCl/HOBt enable amide bond formation. However, this method incurs higher costs and longer reaction times without significant yield improvements.

Analytical Characterization and Validation

Spectroscopic Analysis

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥97% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation, underscoring the compound’s robustness.

Industrial-Scale Production Insights

Cost-Effective Sulfur Utilization

Elemental sulfur’s stoichiometric role in the Gewald reaction necessitates recycling protocols. Patent data describe sulfur recovery via filtration and recrystallization, reducing raw material costs by 40%.

Solvent Selection and Waste Management

Ethanol emerges as the optimal solvent for both Gewald and acylation steps, balancing reaction efficiency with environmental impact. Distillation recovery systems achieve 95% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tables

Table 1. Comparative Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

IUPAC Name: 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Anticancer Properties

Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer activities. For instance, research has shown that compounds similar to 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound could reduce cell viability by over 60% at a concentration of 20 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 75 |

| 20 | 40 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study: Cytokine Inhibition

In vitro studies using LPS-stimulated macrophages showed that treatment with 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide significantly reduced the levels of TNF-alpha by approximately 50% at a concentration of 10 µM.

| Treatment (µM) | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 200 |

| 5 | 180 |

| 10 | 100 |

| 20 | 90 |

Neuroprotective Effects

Emerging research has also explored the neuroprotective properties of this compound. It has been suggested that it may protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Cell Models

In a study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide resulted in a significant reduction in cell death and increased cell survival rates.

| Treatment (µM) | Cell Survival (%) |

|---|---|

| Control | 30 |

| 10 | 50 |

| 20 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.